molecular formula C7H10F2N2O B10906569 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol

Cat. No.: B10906569
M. Wt: 176.16 g/mol
InChI Key: ZBOBWCPHTZIWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol typically involves the reaction of difluoromethylated pyrazole derivatives with appropriate reagents. One common method involves the use of difluoroacetic acid as a starting material, which undergoes a series of reactions to introduce the difluoromethyl group onto the pyrazole ring . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. The use of cost-effective and environmentally friendly reagents and solvents is also considered to minimize production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include difluoromethylated ketones, aldehydes, and substituted pyrazole derivatives.

Scientific Research Applications

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H10F2N2O

Molecular Weight

176.16 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol

InChI

InChI=1S/C7H10F2N2O/c1-5-4-6(7(8)9)10-11(5)2-3-12/h4,7,12H,2-3H2,1H3

InChI Key

ZBOBWCPHTZIWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCO)C(F)F

Origin of Product

United States

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